4,7-Methano-1,3-dioxolo[4,5-c]pyridine-6-methanol,hexahydro-2,2-dimethyl-,(3aS,4R,6R,7R,7aR)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-1,3-dioxolo[4,5-c]pyridine-6-methanol, hexahydro-2,2-dimethyl-, (3aS,4R,6R,7R,7aR)-(9CI) is a complex organic compound with a unique structure that includes a methano bridge and a dioxolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1,3-dioxolo[4,5-c]pyridine-6-methanol, hexahydro-2,2-dimethyl-, (3aS,4R,6R,7R,7aR)-(9CI) typically involves multiple steps, including the formation of the dioxolo ring and the methano bridge. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1,3-dioxolo[4,5-c]pyridine-6-methanol, hexahydro-2,2-dimethyl-, (3aS,4R,6R,7R,7aR)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4,7-Methano-1,3-dioxolo[4,5-c]pyridine-6-methanol, hexahydro-2,2-dimethyl-, (3aS,4R,6R,7R,7aR)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Methano-1,3-dioxolo[4,5-c]pyridine-6-methanol, hexahydro-2,2-dimethyl-, (3aS,4R,6R,7R,7aR)-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Methano-6H-1,3-dioxolo[4,5-d][1,2]oxazine-6-carboxylic acid, tetrahydro-2,2-dimethyl-, phenylmethyl ester
- 2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo[4,5-c]oxepin-6-one
Uniqueness
Compared to similar compounds, 4,7-Methano-1,3-dioxolo[4,5-c]pyridine-6-methanol, hexahydro-2,2-dimethyl-, (3aS,4R,6R,7R,7aR)-(9CI) stands out due to its unique combination of structural features, including the methano bridge and dioxolo ring.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[(1R,2R,6S,7R,9R)-4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decan-9-yl]methanol |
InChI |
InChI=1S/C10H17NO3/c1-10(2)13-8-5-3-6(9(8)14-10)11-7(5)4-12/h5-9,11-12H,3-4H2,1-2H3/t5-,6-,7+,8-,9+/m1/s1 |
InChI Key |
UQWHMPWFMBQEIJ-ZEBDFXRSSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3C[C@H]([C@@H]2O1)N[C@H]3CO)C |
Canonical SMILES |
CC1(OC2C3CC(C2O1)NC3CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.